N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-11-17(19(25)23-14-6-4-5-13(21)10-14)18(24-20(28)22-11)12-7-8-15(26-2)16(9-12)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFGITYMIBBRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of various substituted phenyl derivatives with thioketones and amines. The structural formula indicates the presence of a pyrimidine core with multiple substituents that may influence its biological properties.
Anticancer Activity
Recent studies have shown that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
Case Study: Inhibition of TNF-α Production
A study conducted on RAW264.7 macrophages showed that treatment with the compound reduced TNF-α levels by approximately 40% compared to untreated controls, indicating its anti-inflammatory potential.
The biological activities of this compound are likely mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle regulators.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway affecting inflammatory responses.
Q & A
Q. 1.1. What are the optimal synthetic pathways for N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide, and how can yield be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenyl rings with thiourea derivatives under acidic conditions. Key steps include:
- Step 1: Formation of the dihydropyrimidine core via Biginelli-like cyclization, using 3-chloroaniline and 3,4-dimethoxyphenylacetyl chloride as precursors .
- Step 2: Thioamide introduction via sulfurization using Lawesson’s reagent or P2S5.
- Optimization: Yield improvements (~15–20%) are achieved by controlling reaction temperature (80–100°C) and solvent polarity (e.g., ethanol vs. DMF). Statistical experimental design (e.g., Box-Behnken) can identify critical factors like molar ratios and catalyst loading .
Q. 1.2. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- Spectroscopic Techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; thione sulfur via <sup>13</sup>C shift ~170–180 ppm) .
- FT-IR: Identify thioamide C=S stretch at ~1200–1250 cm<sup>−1</sup> .
- X-ray Crystallography: Resolve bond angles and dihedral distortions (e.g., planar pyrimidine ring vs. twisted substituents) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> at m/z 457.3) .
Advanced Research Questions
Q. 2.1. How can computational modeling predict reactivity and stability of this compound under varying pH conditions?
Methodological Answer:
- Reactivity: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For example, the thione sulfur is prone to oxidation, which can be modeled via Fukui indices .
- pH Stability: Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) reveal protonation states of the pyrimidine N atoms. The compound is stable at pH 6–8 but undergoes hydrolysis at extremes (pH < 4 or > 10) .
Q. 2.2. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, IC50 values for kinase inhibition vary by 30% due to ATP concentration differences .
- Conformational Polymorphism: Use differential scanning calorimetry (DSC) to detect polymorphic forms. Bioactivity discrepancies may correlate with crystalline vs. amorphous states .
- Metabolite Interference: LC-MS/MS can identify degradation products (e.g., sulfoxide derivatives) that alter activity .
Q. 2.3. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?
Methodological Answer:
- Core Modifications: Replace the 3-chlorophenyl group with fluorophenyl to improve hydrophobicity (logP reduction by ~0.5 units) .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., nitro) at the 4-methoxyphenyl position to enhance π-π stacking with enzyme active sites (e.g., COX-2) .
- Validation: Use molecular docking (AutoDock Vina) to compare binding affinities before/after modifications. Target selectivity can improve 5–10-fold with optimized substituents .
Q. 2.4. What experimental designs mitigate challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Process Intensification: Use microreactors for exothermic steps (e.g., cyclization) to maintain temperature control and reduce byproducts .
- Purification: Employ orthogonal techniques (e.g., silica gel chromatography followed by recrystallization in ethyl acetate/hexane) to achieve >98% purity. Monitor via HPLC (C18 column, 70:30 acetonitrile/water) .
- Quality-by-Design (QbD): Define a design space for critical parameters (e.g., solvent volume, stirring rate) using multivariate analysis (e.g., partial least squares regression) .
Data-Driven Challenges
Q. 3.1. How do researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?
Methodological Answer:
- Prediction Refinement: Combine COSMO-RS simulations with experimental solubility data in a machine learning model (e.g., random forest) to correct systematic errors. For example, predicted logS = −4.2 vs. measured logS = −3.8 .
- Co-Solvency Studies: Use phase diagrams to identify optimal co-solvent mixtures (e.g., PEG-400 + water) that align predictions with empirical data .
Q. 3.2. What analytical methods quantify degradation products in long-term stability studies?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 4 weeks.
- Detection: UPLC-QTOF-MS identifies major degradants (e.g., sulfonic acid derivatives via oxidation) with <2% degradation under inert storage .
Emerging Research Directions
Q. 4.1. Can this compound serve as a template for designing covalent inhibitors via thioamide modification?
Methodological Answer:
- Covalent Docking: Replace the thione sulfur with a Michael acceptor (e.g., acrylamide) to target cysteine residues in kinases. Use Schrödinger’s CovDock module to simulate bond formation .
- Kinetic Analysis: Measure kinact/Ki values to compare reversible vs. irreversible inhibition modes .
Q. 4.2. How do solvent effects influence the compound’s conformational dynamics in solution?
Methodological Answer:
- NMR Relaxation Studies: Measure <sup>1</sup>H T1/T2 times in D2O vs. DMSO-d6 to quantify rotational correlation times. Slower dynamics in DMSO suggest stronger intramolecular H-bonding .
- MD Simulations: Solvent-shell analysis (e.g., radial distribution functions) reveals preferential solvation of the chlorophenyl group in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
